molecular formula C8H15NO B13153268 1-(1-Aminocyclopentyl)propan-2-one

1-(1-Aminocyclopentyl)propan-2-one

Cat. No.: B13153268
M. Wt: 141.21 g/mol
InChI Key: XNQXWKMOKYZEJZ-UHFFFAOYSA-N
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Description

1-(1-Aminocyclopentyl)propan-2-one is an organic compound with the molecular formula C8H15NO and a molecular weight of 141.21 g/mol It is a cyclopentyl derivative of propanone, featuring an amino group attached to the cyclopentyl ring

Preparation Methods

The synthesis of 1-(1-Aminocyclopentyl)propan-2-one can be achieved through several routes. One common method involves the alkylation of cyclopentanone with an appropriate amine under controlled conditions . Industrial production methods may involve the use of catalysts and optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

1-(1-Aminocyclopentyl)propan-2-one undergoes various chemical reactions, including:

Scientific Research Applications

1-(1-Aminocyclopentyl)propan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1-Aminocyclopentyl)propan-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their activity. The compound may also interact with enzymes, altering their function and affecting metabolic pathways .

Comparison with Similar Compounds

1-(1-Aminocyclopentyl)propan-2-one can be compared with other similar compounds, such as:

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

1-(1-aminocyclopentyl)propan-2-one

InChI

InChI=1S/C8H15NO/c1-7(10)6-8(9)4-2-3-5-8/h2-6,9H2,1H3

InChI Key

XNQXWKMOKYZEJZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1(CCCC1)N

Origin of Product

United States

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